phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Overview
Description
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound with the CAS Number: 1197006-60-2 . It has a molecular weight of 191.27 and its IUPAC name is phenyl (tetrahydro-2H-pyran-4-yl)methylamine .
Molecular Structure Analysis
The InChI code for phenyl(tetrahydro-2H-pyran-4-yl)methanamine is 1S/C12H17NO/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12H,6-9,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine has a molecular weight of 191.27 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is potentially relevant in the context of chemical inhibitors used in studies of cytochrome P450 (CYP) isoforms in human liver microsomes. Chemical inhibitors play a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism, which is crucial for predicting drug-drug interactions. Selective inhibitors help in understanding the metabolism of various drugs by specific CYP isoforms, contributing to safer drug development and usage (Khojasteh et al., 2011).
Carcinogenicity Evaluation of Aromatic Compounds
The compound's structure, which includes phenyl and tetrahydropyran components, is of interest in studies evaluating the carcinogenicity of aromatic compounds. By modifying the aromatic rings of known carcinogens, researchers can assess the impact on potential carcinogenicity, providing insights into the structural features that contribute to such effects. This research is pivotal in understanding the molecular basis of carcinogenicity and designing safer chemicals (Ashby et al., 1978).
Pharmacology of Alpha1 Adrenergic Receptor Agonists
In the field of pharmacology, particularly concerning alpha1 adrenergic receptor agonists like phenylephrine, the study of this compound could provide insights into the drug's cardiovascular effects. Understanding the molecular interaction and efficacy of such compounds can aid in the development of medications for conditions like hypotension, offering targeted therapeutic options with potentially fewer side effects (Thiele et al., 2011).
Nutritional and Pharmacological Management of Phenylketonuria
The compound may also have implications in the research of metabolic disorders such as phenylketonuria (PKU), where understanding the role of cofactors like tetrahydrobiopterin (BH4) in enzyme activity is crucial. Studies in this area can lead to improved therapeutic strategies for managing PKU, potentially involving compounds that enhance the activity of the phenylalanine hydroxylase enzyme (Ney et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is a basic organic chemical raw material and a high-quality fuel . It is mainly used in fine chemicals, plastics, and other fields, and is also an important raw material for pesticides and medicines .
Mode of Action
The mode of action of phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with its targets, resulting in changes that contribute to its function as a raw material in various fields
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various products in the fields of fine chemicals, plastics, pesticides, and medicines .
Result of Action
It is known that the compound contributes to the synthesis of various products in the fields of fine chemicals, plastics, pesticides, and medicines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and modulation of protein-protein interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. It may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to light or varying temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways or reduction of disease symptoms. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, the compound may be transported into specific cellular compartments where it exerts its effects on target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
oxan-4-yl(phenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-5,11-12H,6-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRXHYZMPDTXKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.